

# A Technical Whitepaper on the Discovery and Synthesis of GSK-LSD1 (GSK2879552)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Gsk-lsd1 |           |
| Cat. No.:            | B1139270 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Lysine-specific demethylase 1 (LSD1), the first histone demethylase to be discovered, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. By removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 modulates gene expression and is implicated in numerous cellular processes, including differentiation and proliferation. Its overexpression in various malignancies, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC), has established it as a high-priority therapeutic target. **GSK-LSD1** (also known as GSK2879552) is a potent, selective, and irreversible mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline. This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and key preclinical and clinical data.

## The Role of LSD1 in Cellular Signaling

LSD1 functions primarily as a transcriptional corepressor. It is a core component of several large protein complexes, most notably the CoREST (Corepressor for RE1-Silencing Transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. Within these complexes, LSD1 demethylates H3K4me1/2, marks associated with active enhancers and promoters, leading to gene silencing. This activity is crucial for maintaining cellular identity and suppressing inappropriate gene expression.



Conversely, when complexed with certain nuclear receptors, such as the androgen receptor (AR), LSD1's substrate specificity can switch to H3K9me1/2, repressive marks. Demethylation of H3K9me1/2 leads to transcriptional activation. This dual functionality places LSD1 at a critical node in cellular signaling, capable of both repressing tumor suppressor genes and activating oncogenic pathways, making it a highly attractive target for cancer therapy.[1][2][3]



Click to download full resolution via product page

Fig. 1: Simplified LSD1 Signaling and Point of Inhibition.

#### Discovery and Preclinical Profile of GSK-LSD1

GSK2879552 was identified as a potent, mechanism-based inactivator of LSD1.[4] It is an analogue of tranylcypromine, a known monoamine oxidase inhibitor that also exhibits moderate activity against LSD1. The discovery process focused on modifying the tranylcypromine scaffold to enhance potency and selectivity for LSD1 over other FAD-dependent enzymes.

#### **Biochemical Activity and Selectivity**



**GSK-LSD1** is a potent irreversible inhibitor of LSD1. Its mechanism involves enzyme-catalyzed conversion to a reactive species that covalently modifies the FAD cofactor, leading to time-dependent inactivation.[5] The compound demonstrates high selectivity for LSD1 over the closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B.[3][6]

| Target | IC50 (nM) | Assay Type  | Selectivity Fold (vs.<br>LSD1) |
|--------|-----------|-------------|--------------------------------|
| LSD1   | 16        | HRP-coupled | -                              |
| LSD2   | >100,000  | HTRF        | >6,250                         |
| MAO-A  | >100,000  | Radiometric | >6,250                         |
| МАО-В  | >100,000  | Radiometric | >6,250                         |

Table 1: Biochemical

Potency and

Selectivity of GSK-

LSD1. Data compiled

from SGC and other

sources.[3][6]

#### **Cellular Activity**

In cellular assays, **GSK-LSD1** effectively inhibits the proliferation of specific cancer cell lines, particularly those of AML and SCLC origin.[7] Inhibition of LSD1 leads to an increase in H3K4me2 marks, cell cycle arrest, and induction of differentiation markers, such as CD11b and CD86 in AML cells.[7] The growth inhibitory effects are primarily cytostatic, with significant apoptosis observed only after prolonged exposure or in combination with other agents.[8]



| Cell Line Type                                               | Parameter            | Value                         |
|--------------------------------------------------------------|----------------------|-------------------------------|
| AML Cell Lines (Panel average)                               | Proliferation EC50   | 137 ± 30 nM (10-day assay)[8] |
| Cancer Cell Lines (General)                                  | Gene Expression EC50 | < 5 nM                        |
| Cancer Cell Lines (General)                                  | Cell Growth EC50     | < 5 nM                        |
| Table 2: Cellular Activity of GSK-LSD1 in Cancer Cell Lines. |                      |                               |

#### In Vivo Efficacy and Pharmacokinetics

GSK-LSD1 is orally bioavailable and has demonstrated anti-tumor activity in xenograft models. In mice bearing SCLC xenografts (NCI-H1417), oral administration of GSK2879552 at 1.5 mg/kg resulted in 83% tumor growth inhibition.[6] Pharmacokinetic studies in mice revealed rapid absorption and a moderate half-life. Phase I clinical trials in humans confirmed rapid absorption and slow elimination.[9][10] However, the clinical development of GSK2879552 was terminated due to an unfavorable risk-benefit profile, with treatment-related toxicities including thrombocytopenia and encephalopathy being reported.[2][9][11]

| Species            | Dose           | Parameter  | Value                                 |
|--------------------|----------------|------------|---------------------------------------|
| Mouse              | 5 mg/kg (p.o.) | Cmax       | 720 ng/mL[10]                         |
| Mouse              | 5 mg/kg (p.o.) | t1/2       | 1.9 h[10]                             |
| Human              | 0.25 - 4 mg    | PK Profile | Rapid absorption, slow elimination[9] |
| Table 3:           |                |            |                                       |
| Pharmacokinetic    |                |            |                                       |
| Parameters of GSK- |                |            |                                       |
| LSD1.              |                |            |                                       |

#### Synthesis of GSK-LSD1



The chemical structure of **GSK-LSD1** is N-((1R,2S)-2-phenylcyclopropyl)piperidin-4-amine (as the core amine). The synthesis is notable for its use of biocatalysis to establish the critical stereochemistry of the trans-phenylcyclopropylamine moiety.

A key step in the manufacturing process is an enantioselective reductive amination reaction.[9] This step utilizes a specifically engineered imine reductase (IRED) to resolve a racemic mixture of trans-2-phenylcyclopropylamine and couple the desired (1R,2S)-enantiomer with an aldehyde precursor. This biocatalytic approach proved superior to traditional chemical methods, enabling the production of kilogram quantities of the key intermediate with high yield (84%) and excellent enantiomeric excess (>99.7% ee).[9]



Click to download full resolution via product page

Fig. 2: High-Level Synthesis Workflow for GSK-LSD1.

#### **Key Experimental Protocols**

The characterization of **GSK-LSD1** relied on a suite of robust biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

## LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies LSD1 enzymatic activity by detecting the demethylated product of a biotinylated H3K4me1 peptide substrate.



- Compound Preparation: Serially dilute **GSK-LSD1** or control compounds in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
- Enzyme Incubation: In a 384-well plate, pre-incubate the diluted compounds with ~0.45 nM of human recombinant LSD1 enzyme on ice for 15 minutes.
- Reaction Initiation: Start the enzymatic reaction by adding a mixture of 10 μM FAD and the biotinylated H3(1-21)K4me1 peptide substrate. The final DMSO concentration should be kept constant (e.g., 0.5%).
- Reaction Progression: Incubate the plate at 25°C for 1 hour.
- Detection: Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
- Data Acquisition: After a further incubation period (e.g., 1 hour), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the amount of demethylated product.
- Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine IC50 values by fitting the data to a four-parameter nonlinear regression model.[12]

#### **Cell Proliferation Assay (CellTiter-Glo®)**

This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

- Cell Plating: Seed AML or other target cells in 384-well plates and allow them to adhere or stabilize for 24 hours.
- Compound Treatment: Add a dose range of **GSK-LSD1** to the wells in duplicate. Include a "T0" plate of untreated cells to quantify the starting cell number.
- Incubation: Incubate the plates for an extended period, typically 6 days, at 37°C in 5% CO2 to allow for the cytostatic effects to manifest.[11]
- Lysis and Signal Detection: Add CellTiter-Glo® reagent to all wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.



- Data Acquisition: Measure luminescence using a microplate reader.
- Analysis: Background-subtract the luminescent values and normalize them to the T0 values.
  Plot the normalized values against compound concentration to generate dose-response curves and calculate EC50 values.[11]



Click to download full resolution via product page

Fig. 3: General Experimental Workflow for **GSK-LSD1** Characterization.

#### Conclusion

**GSK-LSD1** (GSK2879552) is a well-characterized, potent, and selective irreversible inhibitor of LSD1. Its discovery validated LSD1 as a druggable epigenetic target, and its preclinical data demonstrated significant anti-tumor potential in specific cancer types like AML and SCLC. The innovative use of a directed evolution-derived imine reductase in its synthesis highlights the power of biocatalysis in modern pharmaceutical manufacturing. While its clinical development was halted, **GSK-LSD1** remains an invaluable chemical probe for elucidating the biology of



LSD1 and serves as a foundational case study for the development of next-generation epigenetic therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. GSK2879552 | Semantic Scholar [semanticscholar.org]
- 5. CA1102351A Process for the preparation of 1,4-diaminobutane derivatives Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of N-methyl and N-phenyl derivatives of 1,4-dioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US10265279B2 Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]
- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Whitepaper on the Discovery and Synthesis of GSK-LSD1 (GSK2879552)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139270#discovery-and-synthesis-of-gsk-lsd1]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com